2-methoxy-N-naphthalen-2-ylbenzamide
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Overview
Description
2-methoxy-N-naphthalen-2-ylbenzamide is an organic compound with the molecular formula C18H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group attached to the benzene ring and a naphthyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-naphthalen-2-ylbenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-naphthalen-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-naphthyl)benzamide.
Reduction: Formation of 2-methoxy-N-(2-naphthyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-naphthalen-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-naphthalen-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity. Its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzamide: Lacks the naphthyl group, which may result in different biological activities.
N-(2-naphthyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
2,3-dimethoxybenzamide: Contains an additional methoxy group, which may enhance its antioxidant activity.
Uniqueness
2-methoxy-N-naphthalen-2-ylbenzamide is unique due to the presence of both the methoxy and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
CAS No. |
415692-30-7 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3g/mol |
IUPAC Name |
2-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) |
InChI Key |
QZWSNIKNODRGIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
solubility |
3.2 [ug/mL] |
Origin of Product |
United States |
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